molecular formula C17H16N2O2 B12576099 5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione CAS No. 194808-43-0

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B12576099
CAS No.: 194808-43-0
M. Wt: 280.32 g/mol
InChI Key: QWOMRKFJQUMKQS-UHFFFAOYSA-N
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Description

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione is a heterocyclic organic compound It is characterized by a pyrimidine ring substituted with an ethyl group at the 5-position, a naphthalen-1-ylmethyl group at the 6-position, and two keto groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The ethyl and naphthalen-1-ylmethyl groups are introduced through substitution reactions. For instance, ethylation can be achieved using ethyl iodide in the presence of a base, while the naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using naphthalen-1-ylmethanol and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the keto groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

    Industry: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions between the compound and the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-6-(phenylmethyl)-1H-pyrimidine-2,4-dione
  • 5-ethyl-6-(benzyl)-1H-pyrimidine-2,4-dione
  • 5-ethyl-6-(naphthalen-2-ylmethyl)-1H-pyrimidine-2,4-dione

Uniqueness

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

194808-43-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

5-ethyl-6-(naphthalen-1-ylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C17H16N2O2/c1-2-13-15(18-17(21)19-16(13)20)10-12-8-5-7-11-6-3-4-9-14(11)12/h3-9H,2,10H2,1H3,(H2,18,19,20,21)

InChI Key

QWOMRKFJQUMKQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)NC1=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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